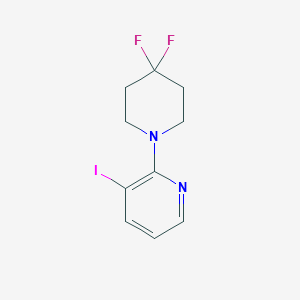![molecular formula C9H10N2NaO8P B13719227 sodium;1-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)pyrimidine-2,4-dione](/img/structure/B13719227.png)
sodium;1-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uridine-3’,5’-cyclic monophosphate sodium salt: is a cyclic pyrimidine nucleotide. It is a secondary messenger that plays a role in various biological processes, including bacterial immunity against viruses . The compound has the molecular formula C9H10N2O8PNa and a molecular weight of 328.15 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: Uridine-3’,5’-cyclic monophosphate sodium salt can be synthesized through the cyclization of uridine-5’-monophosphate. This process typically involves the use of dehydrating agents such as dicyclohexylcarbodiimide (DCC) or isocyanates under high dilution conditions to minimize intermolecular coupling reactions .
Industrial Production Methods: Industrial production methods for uridine-3’,5’-cyclic monophosphate sodium salt are not well-documented in the public domain. the synthesis generally follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity.
化学反応の分析
Types of Reactions: Uridine-3’,5’-cyclic monophosphate sodium salt can undergo various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: This reaction can be catalyzed by acids or bases, leading to the formation of uridine and inorganic phosphate.
Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize the compound, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can occur, especially at the phosphate group, leading to the formation of different nucleotide analogs.
Major Products: The major products formed from these reactions include uridine, uridine monophosphate, and various nucleotide analogs depending on the specific reaction conditions and reagents used .
科学的研究の応用
Uridine-3’,5’-cyclic monophosphate sodium salt has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study nucleotide chemistry and the behavior of cyclic nucleotides.
作用機序
The mechanism of action of uridine-3’,5’-cyclic monophosphate sodium salt involves its role as a secondary messenger in cellular signaling pathways. It is synthesized by specific bacterial pyrimidine cyclases and functions in bacterial immunity against phages . The compound interacts with various molecular targets, including enzymes and receptors, to modulate cellular responses.
類似化合物との比較
- Cyclic adenosine monophosphate (cAMP)
- Cyclic guanosine monophosphate (cGMP)
- Cyclic cytidine monophosphate (cCMP)
Comparison: Uridine-3’,5’-cyclic monophosphate sodium salt is unique among cyclic nucleotides due to its specific role in bacterial immunity. While cAMP and cGMP are well-known secondary messengers in eukaryotic cells, uridine-3’,5’-cyclic monophosphate sodium salt and cyclic cytidine monophosphate are more specialized for bacterial systems . This uniqueness makes it a valuable compound for studying bacterial signaling pathways and developing antibacterial strategies.
特性
分子式 |
C9H10N2NaO8P |
|---|---|
分子量 |
328.15 g/mol |
IUPAC名 |
sodium;1-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11N2O8P.Na/c12-5-1-2-11(9(14)10-5)8-6(13)7-4(18-8)3-17-20(15,16)19-7;/h1-2,4,6-8,13H,3H2,(H,15,16)(H,10,12,14);/q;+1/p-1 |
InChIキー |
APYWIKXPIFYSBG-UHFFFAOYSA-M |
正規SMILES |
C1C2C(C(C(O2)N3C=CC(=O)NC3=O)O)OP(=O)(O1)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Isopropyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13719149.png)
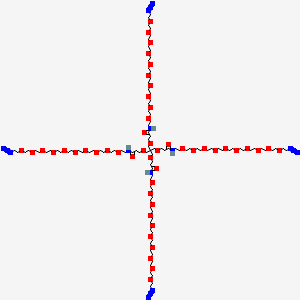
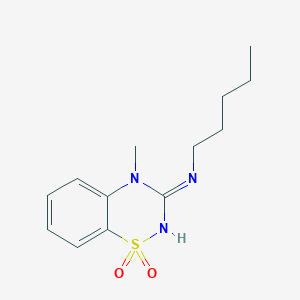
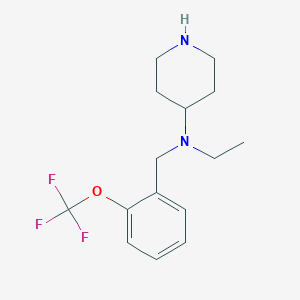
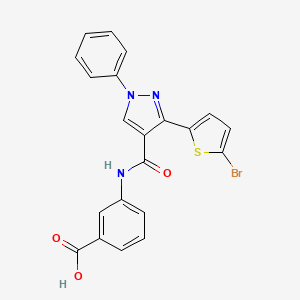
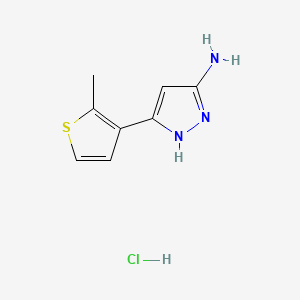
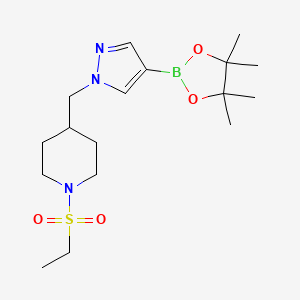
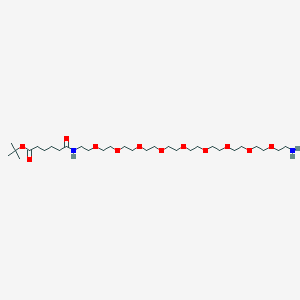
![[2-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-methylcarbamic acid tert-butyl ester](/img/structure/B13719203.png)
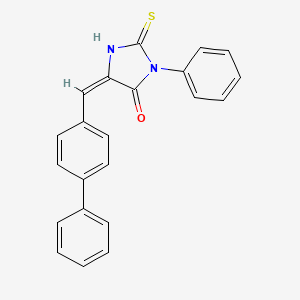
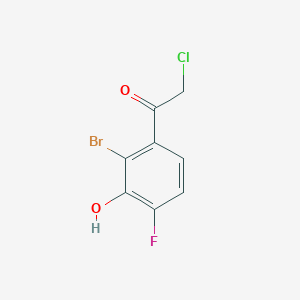
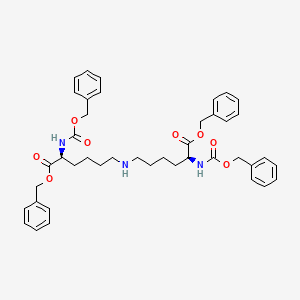
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13719228.png)
